molecular formula C10H8O2S3 B14633653 4-(4-Hydroxy-3-methoxyphenyl)-3H-1,2-dithiole-3-thione CAS No. 52755-19-8

4-(4-Hydroxy-3-methoxyphenyl)-3H-1,2-dithiole-3-thione

Cat. No.: B14633653
CAS No.: 52755-19-8
M. Wt: 256.4 g/mol
InChI Key: FHIQVPMVHJFPJO-UHFFFAOYSA-N
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Description

4-(4-Hydroxy-3-methoxyphenyl)-3H-1,2-dithiole-3-thione is a chemical compound known for its unique structural features and potential applications in various fields. This compound is characterized by the presence of a hydroxy-methoxyphenyl group attached to a dithiole-thione ring, which imparts distinct chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Hydroxy-3-methoxyphenyl)-3H-1,2-dithiole-3-thione typically involves the reaction of 4-hydroxy-3-methoxybenzaldehyde with appropriate sulfur-containing reagents under controlled conditions. One common method includes the use of Lawesson’s reagent, which facilitates the formation of the dithiole-thione ring. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(4-Hydroxy-3-methoxyphenyl)-3H-1,2-dithiole-3-thione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thione group to a thiol.

    Substitution: The hydroxy and methoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols.

Scientific Research Applications

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound exhibits antioxidant properties and has been investigated for its potential to protect cells from oxidative stress.

    Medicine: Research has explored its potential as a therapeutic agent for diseases involving oxidative damage.

    Industry: It is used in the development of materials with specific chemical properties, such as corrosion inhibitors.

Mechanism of Action

The mechanism by which 4-(4-Hydroxy-3-methoxyphenyl)-3H-1,2-dithiole-3-thione exerts its effects involves its ability to interact with molecular targets and pathways related to oxidative stress. The compound can scavenge free radicals and upregulate antioxidant enzymes, thereby protecting cells from damage. It may also modulate signaling pathways involved in inflammation and cell survival.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Hydroxy-3-methoxyphenyl)propionic acid: Known for its antioxidant properties and potential health benefits.

    7-Hydroxy-3-(4-methoxyphenyl)-4-methylcoumarin: Another compound with a hydroxy-methoxyphenyl group, used in various chemical applications.

Uniqueness

4-(4-Hydroxy-3-methoxyphenyl)-3H-1,2-dithiole-3-thione is unique due to its dithiole-thione ring, which imparts distinct chemical reactivity and biological activity. This structural feature differentiates it from other hydroxy-methoxyphenyl compounds and contributes to its specific applications in research and industry.

Properties

CAS No.

52755-19-8

Molecular Formula

C10H8O2S3

Molecular Weight

256.4 g/mol

IUPAC Name

4-(4-hydroxy-3-methoxyphenyl)dithiole-3-thione

InChI

InChI=1S/C10H8O2S3/c1-12-9-4-6(2-3-8(9)11)7-5-14-15-10(7)13/h2-5,11H,1H3

InChI Key

FHIQVPMVHJFPJO-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)C2=CSSC2=S)O

Origin of Product

United States

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